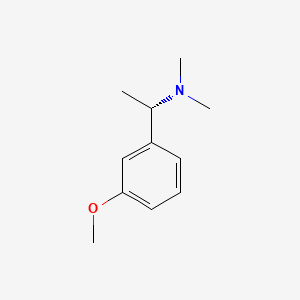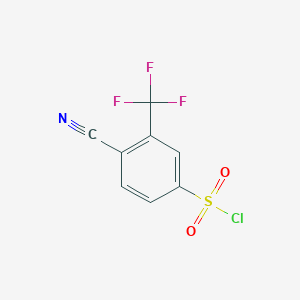
1-(5-Chloropentyl)piperidine hydrochloride
概要
説明
1-(5-Chloropentyl)piperidine hydrochloride is an organic compound with the molecular formula C10H21Cl2N It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chlorinated pentyl side chain
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Chloropentyl)piperidine hydrochloride can be synthesized through a multi-step process involving the reaction of piperidine with 1,5-dichloropentane. The synthesis typically involves the following steps:
Alkylation Reaction: Piperidine is reacted with 1,5-dichloropentane in the presence of a base such as sodium hydride or potassium carbonate. This step results in the formation of 1-(5-chloropentyl)piperidine.
Hydrochloride Formation: The free base form of 1-(5-chloropentyl)piperidine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, and employing industrial-scale reactors and purification systems.
化学反応の分析
Types of Reactions: 1-(5-Chloropentyl)piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pentyl chain can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution Reactions: Products include various substituted piperidines depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include dechlorinated piperidines and reduced ring structures.
科学的研究の応用
1-(5-Chloropentyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of piperidine derivatives on biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new pharmaceuticals.
Industry: It may be used in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism by which 1-(5-chloropentyl)piperidine hydrochloride exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with receptors or enzymes, altering their activity. The specific pathways involved can vary based on the context of its use, such as in medicinal chemistry or material science.
類似化合物との比較
1-(5-Chloropentyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
1-(3-Chloropropyl)piperidine: Similar structure but with a shorter chlorinated side chain.
1-(4-Chlorobutyl)piperidine: Intermediate chain length between 1-(3-Chloropropyl)piperidine and 1-(5-Chloropentyl)piperidine.
1-(6-Chlorohexyl)piperidine: Longer chlorinated side chain, potentially leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific chain length and the resulting chemical reactivity and biological interactions.
This comprehensive overview provides a detailed look at this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
1-(5-chloropentyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClN.ClH/c11-7-3-1-4-8-12-9-5-2-6-10-12;/h1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNSAPOYVCDCFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride](/img/structure/B1422872.png)






![2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid](/img/structure/B1422884.png)

![2-chloro-N-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B1422887.png)



